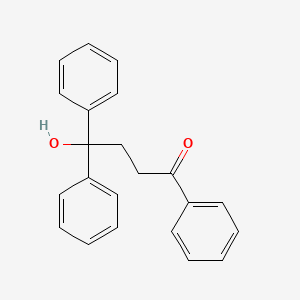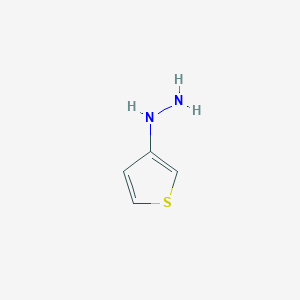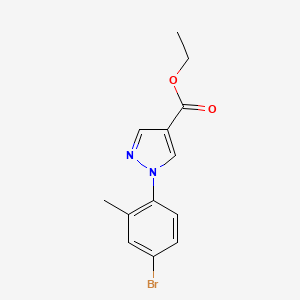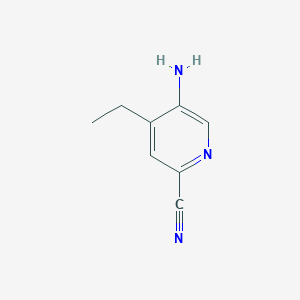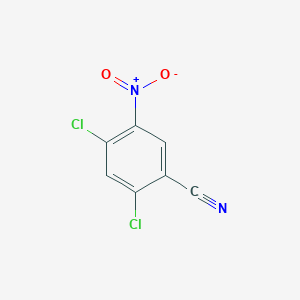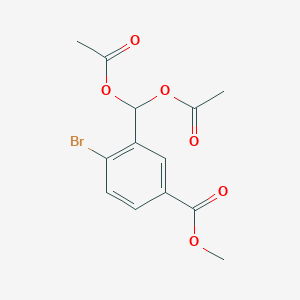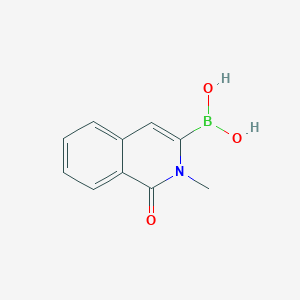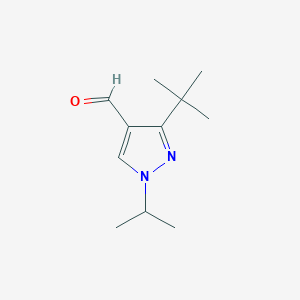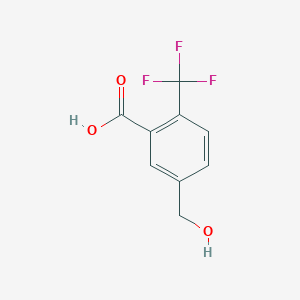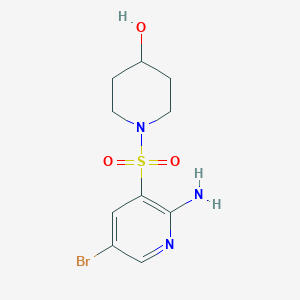
5-(2-((tert-Butoxycarbonyl)amino)ethoxy)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is an organic compound with the molecular formula C14H19NO7. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of di-tert-butyl dicarbonate with an amino acid derivative in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like dioxane at low temperatures to ensure the stability of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
Free Amine: Deprotection of the Boc group yields the free amine.
Amides: Reaction with primary amines forms amides, which are important intermediates in peptide synthesis.
Applications De Recherche Scientifique
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid involves its ability to form stable amide bonds and participate in substitution reactions. The Boc-protected amino group provides stability during synthesis and can be selectively deprotected to yield the free amine, which can then interact with various molecular targets . The carboxylic acid group allows for the formation of amide bonds, which are crucial in peptide synthesis and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-serine methyl ester: This compound also features a Boc-protected amino group and is used in similar synthetic applications.
Pentanoic acid, 5-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-: Another compound with a Boc-protected amino group, used in organic synthesis.
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentynoic acid: A related compound used in the synthesis of complex molecules.
Uniqueness
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is unique due to its specific structure, which includes both a Boc-protected amino group and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the formation of amide bonds and the study of biochemical processes .
Propriétés
Formule moléculaire |
C15H19NO7 |
|---|---|
Poids moléculaire |
325.31 g/mol |
Nom IUPAC |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(21)16-4-5-22-11-7-9(12(17)18)6-10(8-11)13(19)20/h6-8H,4-5H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) |
Clé InChI |
YPDKMLJITFVFQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
